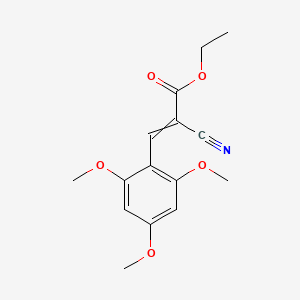
2,2'-(Propane-1,1-diyl)bis(4,6-dimethylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Propane-1,1-diyl)bis(4,6-dimethylphenol), also known as tetramethylbisphenol A, is an organic compound with the molecular formula C19H24O2. It is a derivative of bisphenol A, where the phenol groups are substituted with methyl groups. This compound is known for its use in the production of polymers and resins due to its stability and structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-1,1-diyl)bis(4,6-dimethylphenol) typically involves the condensation reaction of 2,6-dimethylphenol with acetone in the presence of an acid catalyst. The reaction is carried out at a temperature range of 20°C to 60°C. The reaction mixture is then treated with a hydrophobic solvent to separate the product, which is subsequently purified by crystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature and pH levels to maintain the reaction environment. The final product is obtained through crystallization and drying processes .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Propane-1,1-diyl)bis(4,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated phenols.
Applications De Recherche Scientifique
2,2’-(Propane-1,1-diyl)bis(4,6-dimethylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polycarbonates and epoxy resins.
Biology: Studied for its potential endocrine-disrupting effects.
Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of high-performance plastics and coatings
Mécanisme D'action
The mechanism of action of 2,2’-(Propane-1,1-diyl)bis(4,6-dimethylphenol) involves its interaction with various molecular targets. It can bind to estrogen receptors, mimicking the action of natural hormones. This interaction can lead to changes in gene expression and cellular responses. The compound’s structural similarity to bisphenol A allows it to interfere with endocrine signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A: A widely used industrial chemical with similar structural properties but without the methyl substitutions.
Tetramethylbisphenol F: Another derivative with different substitution patterns on the phenolic rings.
Bisphenol S: A sulfonated derivative with distinct chemical and physical properties
Uniqueness
2,2’-(Propane-1,1-diyl)bis(4,6-dimethylphenol) is unique due to its enhanced thermal stability and resistance to oxidation compared to bisphenol A. The methyl groups provide steric hindrance, reducing the compound’s reactivity and making it suitable for high-performance applications .
Propriétés
Numéro CAS |
3772-20-1 |
|---|---|
Formule moléculaire |
C19H24O2 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
2-[1-(2-hydroxy-3,5-dimethylphenyl)propyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C19H24O2/c1-6-15(16-9-11(2)7-13(4)18(16)20)17-10-12(3)8-14(5)19(17)21/h7-10,15,20-21H,6H2,1-5H3 |
Clé InChI |
ORXGGTMEDSCSGI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC(=CC(=C1O)C)C)C2=CC(=CC(=C2O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


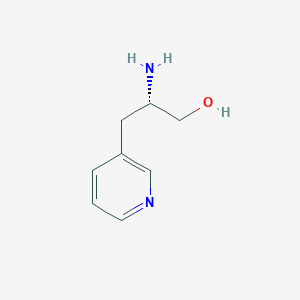
![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B14137000.png)
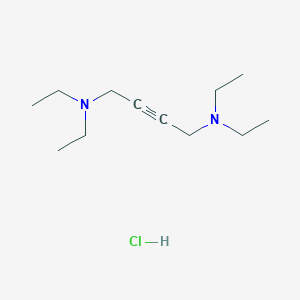
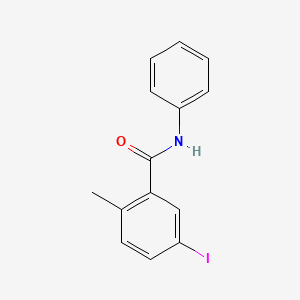
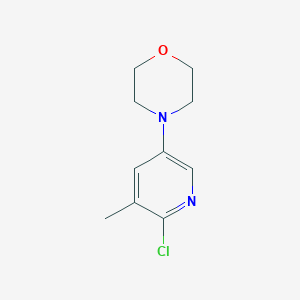
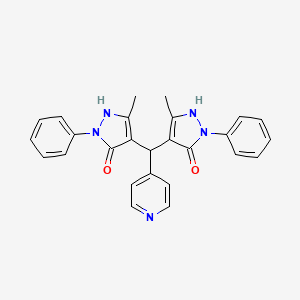
![8-Benzyl-4-chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B14137029.png)

![2-{[(1E)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol](/img/structure/B14137060.png)
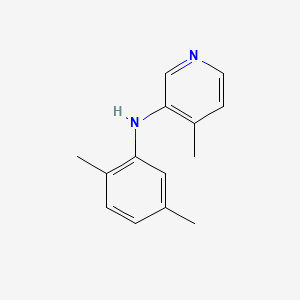
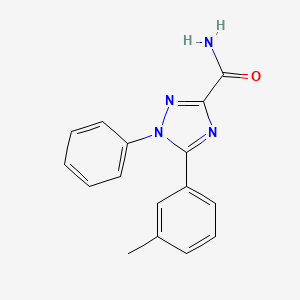
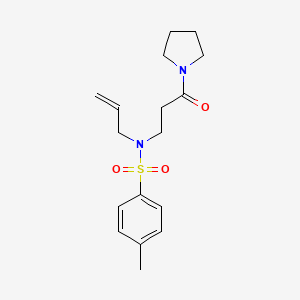
![5-[(3-Chlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14137074.png)
